molecular formula C15H22N4OS B11053655 1-(1,2,3-Benzothiadiazol-5-yl)-3-octylurea

1-(1,2,3-Benzothiadiazol-5-yl)-3-octylurea

Cat. No.: B11053655
M. Wt: 306.4 g/mol
InChI Key: CIEHVJQGZUZORE-UHFFFAOYSA-N
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Description

1-(1,2,3-Benzothiadiazol-5-yl)-3-octylurea is an organic compound that belongs to the class of benzothiadiazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3-Benzothiadiazol-5-yl)-3-octylurea typically involves the reaction of 1,2,3-benzothiadiazole with octyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3-Benzothiadiazol-5-yl)-3-octylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzothiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzothiadiazole derivatives.

Scientific Research Applications

1-(1,2,3-Benzothiadiazol-5-yl)-3-octylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-(1,2,3-Benzothiadiazol-5-yl)-3-octylurea involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their function. The octylurea moiety can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2,3-Benzothiadiazol-5-yl)-3-(propan-2-yl)urea
  • 1-(1,2,3-Benzothiadiazol-5-yl)-3-(4-methylbenzenesulfonyl)urea

Uniqueness

1-(1,2,3-Benzothiadiazol-5-yl)-3-octylurea is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N4OS

Molecular Weight

306.4 g/mol

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-octylurea

InChI

InChI=1S/C15H22N4OS/c1-2-3-4-5-6-7-10-16-15(20)17-12-8-9-14-13(11-12)18-19-21-14/h8-9,11H,2-7,10H2,1H3,(H2,16,17,20)

InChI Key

CIEHVJQGZUZORE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)NC1=CC2=C(C=C1)SN=N2

Origin of Product

United States

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